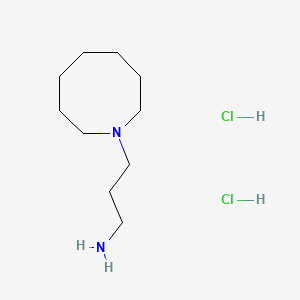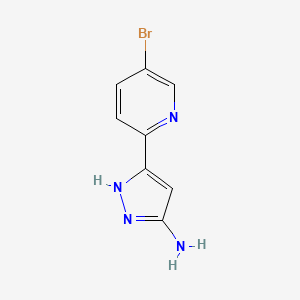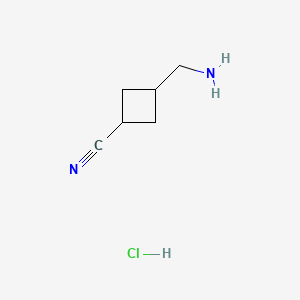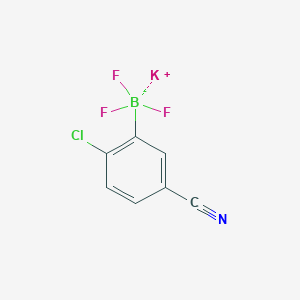![molecular formula C12H14ClNO B13471987 1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride CAS No. 5487-67-2](/img/structure/B13471987.png)
1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring substituted with a methylamino group and a hydroxyl group
Preparation Methods
The synthesis of 1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride typically involves multi-step reactions. One common synthetic route includes the reaction of naphthalen-2-ol with formaldehyde and methylamine under acidic conditions to form the Mannich base, which is then converted to its hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may block the β2-adrenergic receptor, inhibiting downstream signaling pathways activated by epinephrine.
Comparison with Similar Compounds
1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride can be compared with similar compounds such as:
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol hydrochloride: This compound has a similar structure but includes a thiophene ring, which may confer different chemical and biological properties.
2-(1-Naphthyl)ethylamine hydrochloride: This compound lacks the hydroxyl group and has different reactivity and applications.
These comparisons highlight the unique aspects of this compound, such as its specific substitution pattern and resulting chemical behavior.
Properties
CAS No. |
5487-67-2 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(methylaminomethyl)naphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c1-13-8-11-10-5-3-2-4-9(10)6-7-12(11)14;/h2-7,13-14H,8H2,1H3;1H |
InChI Key |
KHHPKBJJSDGMQK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC2=CC=CC=C21)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
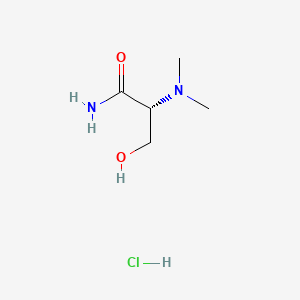
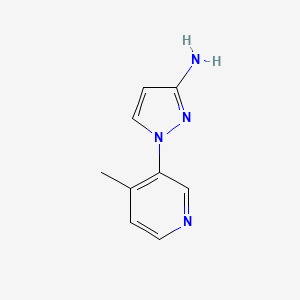
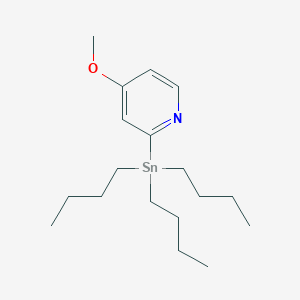
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
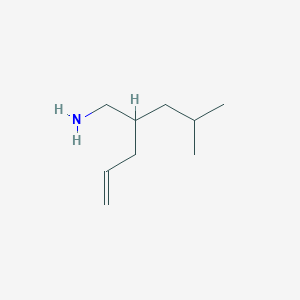

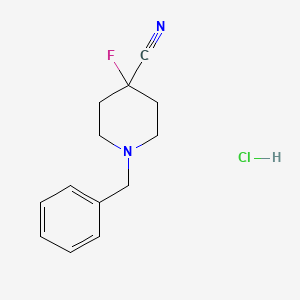
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
